Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride
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Overview
Description
Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride is a heterocyclic compound with significant pharmacological and biological utility.
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridin-2-ylmethanamine dihydrochloride is a complex compound with potential applications in scientific research These targets play crucial roles in cell growth and survival, making them important in the context of diseases like cancer .
Mode of Action
This inhibition could lead to changes in cellular processes, potentially affecting cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method includes the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis processes. These methods ensure the compound is available in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted thieno[3,2-b]pyridin-2-ylmethanamine derivatives .
Scientific Research Applications
Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride include:
- Thieno[2,3-b]pyridines
- Thieno[3,2-d]pyrimidines
- Thieno[3,4-b]pyridines
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct pharmacological and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.2ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;;/h1-4H,5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUWMRZSHKWLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CN)N=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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